Mogroside IVa

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

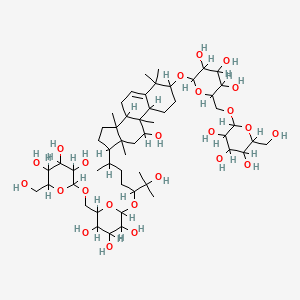

Mogroside IVa is a triterpenoid glycoside isolated from the extracts of Luo Han Guo . It is a non-sugar sweetener and is sweeter than sucrose . Mogrosides, including Mogroside IVa, exhibit antioxidant, antidiabetic, and anticancer activities .

Synthesis Analysis

The chemical structure of mogrosides consists of mogrol and glycosylated sugar moieties linked by β-linkage to the mogrol . The complexities of the mogroside structures hinder the purification or synthesis of mogrosides and result in difficulties for further producing specific mogrosides . Biotransformation is one of the available methods to convert mogrosides .

Molecular Structure Analysis

The molecular structure of mogrosides, including Mogroside IVa, consists of mogrol, also called aglycone, and glycosylated sugar moieties linked by β-linkage to carbon 3 and carbon 24 of the mogrol . Other minor aglycones exist based on the structure of mogrol with several modifications, such as having hydroxyl group side chains or double bonds in the ring structure .

Chemical Reactions Analysis

The complexities of the mogroside structures hinder the purification or synthesis of mogrosides and result in difficulties for further producing specific mogrosides . Biotransformation is one of the available methods to convert mogrosides .

Physical And Chemical Properties Analysis

Mogroside IVa has a molecular weight of 1125.31 . It is a solid and white to off-white in color .

Applications De Recherche Scientifique

Antioxidation

Mogroside IVa has been recognized for its antioxidant properties . It can scavenge free radicals and protect cells from oxidative stress, which is a factor in aging and many chronic diseases .

Anti-inflammatory Effects

Research indicates that Mogroside IVa exhibits anti-inflammatory effects . It can inhibit the production of pro-inflammatory cytokines, offering potential benefits for conditions like arthritis and asthma .

Blood Glucose Modulation

Mogroside IVa may play a role in blood glucose modulation . It can influence insulin secretion and activity, which is crucial for managing diabetes .

Sweetness and Flavor Enhancement

Due to its inherent sweetness, Mogroside IVa is used as a natural sweetener. It’s significantly sweeter than sucrose, making it a valuable ingredient in the food industry for reducing sugar content without compromising taste .

Biotransformation in Food Science

Mogroside IVa undergoes biotransformation to enhance its sweetness profile. This process is vital in food science for developing new sweeteners and flavoring agents .

Potential Anticancer Properties

Emerging studies suggest that Mogroside IVa might have anticancer properties . Its ability to induce apoptosis in cancer cells is being explored, which could lead to new treatments .

Liver Protection

Mogroside IVa has shown potential in liver protection . It may protect against liver damage by reducing oxidative stress and inflammation, which are common in liver diseases .

Glycosyltransferase Catalysis

In the context of medicinal plant development, Mogroside IVa is a substrate for glycosyltransferase enzymes. These enzymes catalyze the conversion of mogrosides, which is significant for enhancing the sweetness and therapeutic properties of medicinal plants .

Mécanisme D'action

Target of Action

Mogroside IVa, a triterpene glycoside extracted from monk fruit, is known to exhibit antioxidative, anti-diabetic, and anti-cancer activities . , and potentially other targets involved in antioxidation, anti-inflammatory, and blood glucose modulation.

Mode of Action

Studies on mogroside v, a similar compound, suggest that it can prevent neuronal damages induced by mk-801 treatment . This protective effect is achieved through promoting neurite outgrowth, inhibiting cell apoptosis, and regulating intracellular calcium release . It’s plausible that Mogroside IVa may exhibit similar interactions with its targets.

Biochemical Pathways

The biosynthetic pathway of mogrosides involves several enzyme families including squalene epoxidases, triterpenoid synthases, epoxide hydrolases, cytochrome P450s, and UDP-glucosyltransferases . The chemical structure of mogrosides consists of mogrol and glycosylated sugar moieties linked by β-linkage to the mogrol . The complexities of the mogroside structures hinder the purification or synthesis of mogrosides and result in difficulties for further producing specific mogrosides .

Pharmacokinetics

Studies on mogroside v suggest that it is rapidly deglycosylated and metabolized into its aglycone form after administration . The oral absolute bioavailability of Mogroside V was estimated to be 8.73 ± 1.46%, indicating poor absorption and/or strong metabolism in vivo . Its metabolite may be the main pharmacologically active form after oral administration . Similar pharmacokinetic properties may apply to Mogroside IVa.

Result of Action

Studies on mogroside v suggest that it can prevent mk-801-induced neuronal damages through promoting neurite outgrowth, inhibiting cell apoptosis, and regulating intracellular calcium release . It’s plausible that Mogroside IVa may have similar effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of compounds like Mogroside IVa. Factors such as light, temperature, and pollution could permanently alter our DNA and gene expression, particularly as climate change continues . These changes can influence how our bodies respond to various compounds, including Mogroside IVa.

Orientations Futures

Propriétés

IUPAC Name |

2-(hydroxymethyl)-6-[[3,4,5-trihydroxy-6-[[11-hydroxy-17-[6-hydroxy-6-methyl-5-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyheptan-2-yl]-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-2-yl]methoxy]oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H92O24/c1-22(9-13-33(51(4,5)70)78-49-45(69)41(65)37(61)29(76-49)21-72-47-43(67)39(63)35(59)27(19-56)74-47)23-15-16-52(6)30-12-10-24-25(54(30,8)31(57)17-53(23,52)7)11-14-32(50(24,2)3)77-48-44(68)40(64)36(60)28(75-48)20-71-46-42(66)38(62)34(58)26(18-55)73-46/h10,22-23,25-49,55-70H,9,11-21H2,1-8H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKGRRPCHOJYNKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C3CCC4(C3(CC(C5(C4CC=C6C5CCC(C6(C)C)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)C)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H92O24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1125.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-([2-(piperidin-4-YL)ethyl]sulfonyl)acetate hydrochloride](/img/structure/B1431185.png)

![2-[(Phenylsulfanyl)methyl]pyrrolidine hydrochloride](/img/structure/B1431191.png)

![2-([(2,6-Dichlorophenyl)sulfanyl]methyl)pyrrolidine hydrochloride](/img/structure/B1431192.png)

![Methyl 2-[(piperidin-2-ylmethyl)sulfanyl]acetate hydrochloride](/img/structure/B1431194.png)

![4-[(4-Chlorophenyl)sulfonyl]cyclohexan-1-amine hydrochloride](/img/structure/B1431198.png)

![3-[(2,6-Dichlorophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1431201.png)

![2-[(Propan-2-ylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1431203.png)

![4-methoxy-7-methyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine dihydrochloride](/img/structure/B1431207.png)